molecular formula C25H30N4O B10947092 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

Cat. No.: B10947092
M. Wt: 402.5 g/mol
InChI Key: APRSLILKLAXMSM-UHFFFAOYSA-N
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Description

N~4~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core, a bicycloheptyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the pyrazole moiety: This step might involve the reaction of a suitable hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.

    Attachment of the bicycloheptyl group: This could be done via a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the quinoline or pyrazole rings.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N~4~-(1-BICYCLO[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Similar structure but with a different substitution on the pyrazole ring.

    N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-1H-IMIDAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C25H30N4O/c1-4-29-14-22(16(3)28-29)24-13-21(19-7-5-6-8-23(19)27-24)25(30)26-15(2)20-12-17-9-10-18(20)11-17/h5-8,13-15,17-18,20H,4,9-12H2,1-3H3,(H,26,30)

InChI Key

APRSLILKLAXMSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4CC5CCC4C5

Origin of Product

United States

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